1-Methylpyridin-1-ium bromide

Overview

Description

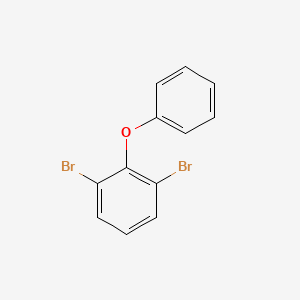

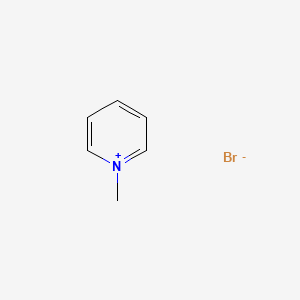

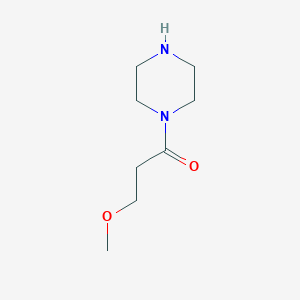

1-Methylpyridin-1-ium bromide, also known as N-Methylpyridinium bromide, is a derivative of pyridine . It is the N-methylated derivative of pyridine and confers no color to its salts . The molecular formula is C6H8BrN .

Synthesis Analysis

1-Methylpyridin-1-ium bromide can be synthesized by treating pyridine with dimethylsulfate . Another method involves adding pyridine to a solution of benzyl bromide in anhydrous acetone .Molecular Structure Analysis

The molecular structure of 1-Methylpyridin-1-ium bromide consists of a pyridine ring with a methyl group attached to one of the nitrogen atoms . The molecular weight is 174.03800 .Chemical Reactions Analysis

A series of N-alkyl pyridinium salts, including 1-Methylpyridin-1-ium bromide, were synthesized and employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen .Scientific Research Applications

Oil Spill Remediation

1-Methylpyridin-1-ium bromide and its derivatives are utilized in oil spill remediation in sea water. Asymmetric dicationic ionic liquids, including 1-Methylpyridin-1-ium bromide derivatives, have been synthesized and evaluated for their efficiency in dispersing oil spills at different temperatures and concentrations. Their effectiveness in this area is promising and contributes to environmental conservation efforts (E. E. Shafiee et al., 2021).

Corrosion Inhibition

In the field of material science, 1-Methylpyridin-1-ium bromide-based compounds are investigated for corrosion inhibition. Novel cationic surfactants derived from this compound have shown to effectively inhibit corrosion of carbon steel pipelines in oil and gas wells, highlighting its importance in industrial maintenance and pipeline longevity (M. Hegazy et al., 2016).

Absorption Refrigeration Technology

Research in thermodynamics has explored the use of bromide-based ionic liquids, including derivatives of 1-Methylpyridin-1-ium bromide, in absorption refrigeration technology. These compounds are studied for their potential as working fluids, with investigations into their vapor-liquid equilibria and physicochemical properties (M. Królikowska et al., 2019).

Synthesis and Radiolabelling for Drug Research

1-Methylpyridin-1-ium bromide plays a role in the synthesis and radiolabelling of drugs for medical research. It's used in the preparation of PET ligands for studying inhaled drug deposition, demonstrating its utility in pharmaceutical development and diagnostic imaging (F. Issa et al., 2006).

Safety and Hazards

properties

IUPAC Name |

1-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDKNKIQGBNMKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482282 | |

| Record name | 1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyridin-1-ium bromide | |

CAS RN |

2350-76-7 | |

| Record name | 1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)